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Introduction: The Critical Role of Tertiary Amine
Quantification

Tertiary amines, a class of organic compounds characterized by a nitrogen atom bonded to
three alkyl or aryl groups, are of paramount importance across the pharmaceutical, chemical,
and materials science industries. They serve as active pharmaceutical ingredients (APIs), key
synthetic intermediates, catalysts, and curing agents. However, their presence, even in trace
amounts, can also indicate impurities or degradation products that may impact product efficacy,
stability, and safety. For instance, residual tertiary amines in APIs can be precursors to the
formation of carcinogenic nitrosamines.[1] Consequently, the accurate and precise
guantification of tertiary amines is a critical aspect of quality control, process optimization, and
regulatory compliance for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed overview of various analytical methodologies for
the quantification of tertiary amines. It is designed to empower laboratory professionals with the
foundational knowledge and practical protocols necessary to select, develop, and validate
robust analytical methods tailored to their specific needs. We will delve into the principles,
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applications, and step-by-step procedures for titrimetric, spectrophotometric, and
chromatographic techniques, emphasizing the rationale behind experimental choices to ensure
scientific integrity and reliable results.

Method Selection: A Comparative Overview

The choice of an analytical method for tertiary amine quantification is contingent upon several
factors, including the concentration of the analyte, the complexity of the sample matrix, the
required sensitivity and selectivity, and the available instrumentation. A comparative summary
of the primary techniques is presented below to guide the selection process.
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Non-Aqueous Potentiometric Titration

Non-aqueous titration is a classic and robust method for the assay of weakly basic compounds
like tertiary amines that exhibit poor endpoints in aqueous solutions. By using a non-agueous
solvent, the basicity of the amine is enhanced, leading to a sharper and more defined titration
endpoint.[2]

Principle of the Method

The method involves dissolving the tertiary amine sample in a suitable non-aqueous solvent,
typically glacial acetic acid, which can act as a differentiating solvent. The amine is then titrated
with a standardized solution of a strong acid, most commonly perchloric acid, also prepared in
a non-aqueous medium. The endpoint of the titration is determined potentiometrically using a
pH meter with a suitable electrode system. The potential change is monitored as the titrant is
added, and the equivalence point is identified from the inflection point of the titration curve.

Causality Behind Experimental Choices:

» Solvent Selection: Glacial acetic acid is a common choice as it is a weak proton acceptor,
allowing for the differentiation of strong and weak bases. However, for very weak bases, a
more acidic solvent might be necessary. Aprotic solvents like acetonitrile or dioxane can also
be used.[3] The choice of solvent is critical to ensure the solubility of the analyte and to
enhance its basic properties.

 Titrant: Perchloric acid is a very strong acid, which ensures a complete and stoichiometric
reaction with the weakly basic tertiary amine, resulting in a sharp endpoint.

o Endpoint Detection: Potentiometric detection is preferred over visual indicators as it provides
more objective and accurate endpoint determination, especially for colored or turbid
solutions.

Experimental Protocol: Quantification of a Tertiary
Amine API

This protocol is a general guideline for the determination of a tertiary amine as an active
pharmaceutical ingredient.
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Materials and Reagents:

e Glacial Acetic Acid (ACS Grade)

o Perchloric Acid (70%, ACS Grade)

o Acetic Anhydride (ACS Grade)

o Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120 °C for 2 hours
o Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)

o Tertiary Amine Sample

Equipment:

Potentiometric Titrator with a glass and reference electrode (or a combination electrode)
suitable for non-aqueous titrations

Analytical Balance

Burette (10 or 25 mL, Class A)

Volumetric flasks, pipettes, and beakers

Procedure:

e Preparation of 0.1 N Perchloric Acid:

1. Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

2. Add 30 mL of acetic anhydride to the solution. The acetic anhydride reacts with the water
present in the perchloric acid and glacial acetic acid, making the solution anhydrous.[1]

3. Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours
before use.

o Standardization of 0.1 N Perchloric Acid:
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1. Accurately weigh about 0.5 g of dried KHP into a beaker.
2. Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.
3. Add 2-3 drops of crystal violet indicator.

4. Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet
to blue-green.

5. Perform a blank titration using 50 mL of glacial acetic acid.

6. Calculate the normality of the perchloric acid solution.

o Sample Analysis:

1. Accurately weigh a quantity of the tertiary amine sample equivalent to about 0.2-0.3 g of
the active substance into a beaker.

2. Dissolve the sample in 50 mL of glacial acetic acid.

3. Titrate potentiometrically with the standardized 0.1 N perchloric acid. Record the titrant
volume and the corresponding potential readings.

4. Determine the equivalence point from the titration curve (the point of maximum inflection).
Calculation:

Where:

V = Volume of perchloric acid consumed by the sample (mL)

N = Normality of the perchloric acid solution

MW = Molecular weight of the tertiary amine ( g/mol )

W = Weight of the sample (mg)

n = number of moles of perchloric acid reacting with one mole of the tertiary amine (usually
1)
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Workflow Diagram:
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Caption: Workflow for Non-Aqueous Potentiometric Titration.

UV-Vis Spectrophotometry

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the
quantification of tertiary amines, particularly in routine quality control where high sample
throughput is required. These methods typically rely on the formation of a colored complex
between the tertiary amine and a chromogenic reagent.

Principle of the Method

One common method involves the reaction of a tertiary amine with picric acid (2,4,6-
trinitrophenol) to form a stable 1:1 charge-transfer complex, also known as a picrate salt.[4]
This complex exhibits a distinct yellow color, and its absorbance can be measured
spectrophotometrically at a specific wavelength (Amax). According to the Beer-Lambert law, the
absorbance of the solution is directly proportional to the concentration of the tertiary amine
complex, allowing for its quantification.

Causality Behind Experimental Choices:

e Reagent Selection: Picric acid is a strong 1t-acceptor due to the electron-withdrawing nitro
groups, which facilitates the formation of a stable charge-transfer complex with the electron-
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donating tertiary amine.[4] The resulting complex has a strong absorbance in the visible
region, enhancing the sensitivity of the method.

e Solvent: The choice of solvent is crucial to ensure the solubility of both the amine and the
picrate complex, while minimizing background absorbance. Solvents like toluene,
dichloromethane, or acetonitrile are commonly used.[5]

» Wavelength Selection: The wavelength of maximum absorbance (Amax) is chosen for
measurement to ensure the highest sensitivity and to minimize the impact of minor
fluctuations in the wavelength setting.

Experimental Protocol: Quantification of Tertiary Amine
using Picric Acid

This protocol provides a general procedure for the colorimetric determination of a tertiary
amine.

Materials and Reagents:

 Picric Acid (ACS Grade)

o Tertiary Amine Standard

e Solvent (e.g., Toluene, Dichloromethane, or Acetonitrile, HPLC grade)
Equipment:

o UV-Vis Spectrophotometer

e Analytical Balance

o Volumetric flasks, pipettes, and cuvettes

Procedure:

e Preparation of 0.001 M Picric Acid Solution:

o Dissolve 0.2291 g of picric acid in 1000 mL of the chosen solvent.[5]
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e Preparation of Standard Solutions:

o Prepare a stock solution of the tertiary amine standard of a known concentration in the
chosen solvent.

o Perform serial dilutions to prepare a series of working standard solutions covering the
desired concentration range.

e Calibration Curve Generation:

1. Pipette a fixed volume (e.g., 1.0 mL) of each working standard solution into a series of 10
mL volumetric flasks.

2. To each flask, add a fixed volume (e.g., 1.0 mL) of the 0.001 M picric acid solution.
3. Dilute to the mark with the solvent and mix well.

4. Allow the reaction to proceed for a specified time (e.g., 10 minutes) for complete complex
formation.

5. Measure the absorbance of each solution at the predetermined Amax against a reagent
blank (containing the solvent and picric acid).

6. Plot a calibration curve of absorbance versus concentration.
e Sample Analysis:

1. Prepare the sample solution by dissolving a known amount of the sample in the chosen
solvent.

2. Follow steps 3.1 to 3.5 for the sample solution.
3. Determine the concentration of the tertiary amine in the sample from the calibration curve.

Workflow Diagram:

© 2026 BenchChem. All rights reserved. 9/26 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation
Reaction Analysis Result

Prepare Sample
Solution
Y
Prepare Standard Ml\;(viﬁ]mlil’?(iifoAl(L:Jitcljon Measure Absorbance Generate Calibration Determine Sample
Solutions X at Amax Curve Concentration
(Complex Formation)
A
Prepare Picric Acid
Solution

Click to download full resolution via product page

Caption: Workflow for Spectrophotometric Quantification of Tertiary Amines.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile
and thermally stable compounds. For tertiary amines, GC offers high resolution and can be
coupled with various detectors, including the Flame lonization Detector (FID) for general
quantification and Mass Spectrometry (MS) for definitive identification.[1][6]

Principle of the Method

In GC, a vaporized sample is injected into a heated inlet and transported by an inert carrier gas
(mobile phase) through a column containing a stationary phase. The separation is based on the
differential partitioning of the analytes between the mobile and stationary phases. The choice of
the stationary phase is critical for achieving good separation. For amines, which are basic
compounds, special columns with deactivated surfaces are often required to prevent peak
tailing caused by adsorption.[7]

Causality Behind Experimental Choices:
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e Column Selection: A mid-polarity column, such as one with a 14% cyanopropylphenyl / 86%
dimethylpolysiloxane stationary phase (e.g., CP-Sil 13 CB), is often suitable for the analysis
of a range of amines.[8][9] These columns provide a good balance of interactions for
separating compounds with varying polarities. Deactivation of the column is crucial to
minimize interactions with the basic amine groups, which would otherwise lead to poor peak
shape.[7]

« Injector and Detector Temperature: The injector temperature must be high enough to ensure
rapid and complete vaporization of the sample without causing thermal degradation. The
detector temperature is set higher than the final oven temperature to prevent condensation
of the analytes.[10]

o Temperature Program: A temperature program is often used to optimize the separation,
allowing for the elution of both volatile and less volatile components in a reasonable time
with good peak shape.

Experimental Protocol: GC-FID Analysis of Tertiary
Amines

This protocol is based on a general method for the separation of C3-C12 tertiary amines.[8]
Materials and Reagents:

o Tertiary Amine Standards

e Solvent (e.g., Acetonitrile, HPLC grade)

e Helium (Carrier Gas, high purity)

Equipment:

e Gas Chromatograph with Flame lonization Detector (GC-FID)

o Capillary GC Column (e.g., Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 1.2 um film thickness)[8]

e Autosampler or manual syringe
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GC Conditions:
e Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 pum)[8]
o Carrier Gas: Helium at a constant pressure of 100 kPa[8]
e Injector: Splitter, 100 mL/min split flow, Temperature: 200 °C[8]
e Oven Temperature Program: 40 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min[8]
o Detector: FID, Temperature: 275 °C[8]
e Injection Volume: 0.1 pL[8]
Procedure:
o Standard and Sample Preparation:
o Prepare a stock solution of the tertiary amine standard(s) in acetonitrile.

o Prepare a series of working standards by serial dilution to cover the expected
concentration range of the samples.

o Prepare the sample by dissolving a known amount in acetonitrile.
e Analysis:

1. Inject the standard and sample solutions into the GC system.

2. Record the chromatograms and integrate the peak areas of the tertiary amines.
e Quantification:

o Generate a calibration curve by plotting the peak area of the standards against their
concentrations.

o Determine the concentration of the tertiary amine in the sample from the calibration curve.

Workflow Diagram:
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Caption: Workflow for GC-FID Analysis of Tertiary Amines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of a broad range of
compounds, including tertiary amines. It is particularly well-suited for non-volatile, polar, or
thermally labile amines that are not amenable to GC analysis.[5]

Principle of the Method

HPLC separates components of a mixture based on their differential distribution between a
liquid mobile phase and a solid stationary phase packed in a column. For many tertiary amines,
which lack a strong UV-absorbing chromophore, derivatization is a necessary step to enable
sensitive detection.[4] Derivatization involves reacting the amine with a reagent to attach a tag
that has strong UV absorbance or fluorescence properties.

Causality Behind Experimental Choices:

» Derivatization Reagent: The choice of derivatizing agent depends on the nature of the amine
and the desired detection method. For tertiary amines, derivatization options are more
limited compared to primary and secondary amines. However, some reagents can react with
tertiary amines, or alternatively, methods can be developed to indirectly quantify them. For
instance, 9-fluorenylmethyl chloroformate (FMOC-CI) is a common reagent that reacts with
primary and secondary amines to form highly fluorescent derivatives, and its application can
be extended to the analysis of samples containing tertiary amines by difference or through
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specific reaction conditions.[4][11] A comparative study of various derivatization agents like
Dansyl-Cl, OPA, and FMOC-CI can help in selecting the most suitable one based on
reactivity, stability of the derivative, and detection sensitivity.[2][12]

e HPLC Column and Mobile Phase: Reversed-phase HPLC with a C18 column is commonly
used for the separation of the derivatized amines. The mobile phase typically consists of a
mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), and a
gradient elution is often employed to achieve optimal separation of multiple components.[13]

o Detector: A fluorescence detector (FLD) is often preferred for derivatized amines as it offers
higher sensitivity and selectivity compared to a UV detector.[4][13]

Experimental Protocol: HPLC-FLD Analysis of Amines
after Derivatization with FMOC-CI

This protocol provides a general procedure for the analysis of amines using pre-column
derivatization with FMOC-CI and fluorescence detection.

Materials and Reagents:

¢ 9-Fluorenylmethyl chloroformate (FMOC-CI)

o Borate Buffer (e.g., 0.1 M, pH ~10)

o Acetonitrile (HPLC Grade)

e Methanol (HPLC Grade)

o Potassium Phosphate Monobasic (KH2PO4)

e Amine Standards and Sample

» Hydrochloric Acid (HCI) for reaction quenching
Equipment:

o HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector
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» Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 pum)
o Vortex mixer
Procedure:
o Preparation of Reagents and Mobile Phase:
o FMOC-CI Solution: Prepare a solution of FMOC-CI in acetonitrile (e.g., 1 mg/mL).
o Mobile Phase A: 50 mM KH2PO4 buffer, pH adjusted to 4.6.[13]
o Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[13]
 Derivatization Procedure:
1. To a suitable volume of the sample or standard solution, add borate buffer.
2. Add the FMOC-CI solution and vortex to mix.

3. Allow the reaction to proceed at room temperature for a specified time (e.g., 10-20
minutes).

4. Quench the reaction by adding a small volume of acid (e.g., HCI) to stop the reaction and
stabilize the derivatives.[4]

e HPLC Analysis:

[¢]

Column: C18 (4.6 x 150 mm, 5 pum)

[e]

Flow Rate: 1.5 mL/min[13]

o

Column Temperature: 35 °C[13]

[¢]

Fluorescence Detector: Excitation A = 265 nm, Emission A = 315 nm (can be optimized)

[¢]

Injection Volume: 10-20 L

[e]

Gradient Program:
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0-3 min: 28% B

3-13 min: 28-80% B

13-18 min: 80% B

18-18.5 min: 80-28% B

18.5-23.5 min: 28% B (re-equilibration)[13]
e Quantification:
o Generate a calibration curve using the derivatized standards.
o Determine the concentration of the amine(s) in the sample from the calibration curve.

Workflow Diagram:
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Caption: Workflow for HPLC-FLD Analysis of Amines with Pre-column Derivatization.

lon Chromatography (IC)

lon chromatography is a subset of HPLC that is specifically designed for the separation and
quantification of ionic species. It is a valuable technique for the analysis of polar amines that
exist as cations in solution, especially in aqueous matrices like environmental water samples or
industrial process streams.[14][15]
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Principle of the Method

IC separates ions based on their affinity for an ion-exchange stationary phase. For the analysis
of cationic amines, a cation-exchange column is used. The sample is introduced into the IC
system and carried by a liquid eluent (mobile phase) through the column. The amines are
retained on the column to varying degrees based on their charge and size, and are then
detected as they elute. Conductivity detection is the most common mode of detection in IC. To
enhance sensitivity, a suppressor is often used to reduce the background conductivity of the
eluent.

Causality Behind Experimental Choices:

o Column Selection: A cation-exchange column with a silica or polymer-based stationary
phase is chosen. The capacity of the column is an important consideration, especially when
analyzing samples with high concentrations of other cations that could interfere with the
separation.[14]

o Eluent: A buffered acidic eluent is typically used to facilitate the elution of the cationic amines
from the column. The concentration and pH of the eluent are optimized to achieve the
desired separation.

o Detection: Suppressed conductivity detection provides high sensitivity for ionic analytes by
chemically reducing the background conductivity of the eluent while increasing the
conductivity of the analyte ions.[16]

Experimental Protocol: IC with Suppressed Conductivity
Detection for Tertiary Amines in Water

This protocol provides a general guideline for the analysis of tertiary amines in an aqueous
matrix.

Materials and Reagents:
o Tertiary Amine Standards

e Deionized Water (18.2 MQ-cm)
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e Eluent Concentrate (e.g., Methanesulfonic acid)
Equipment:

e lon Chromatography system with a cation-exchange column, suppressor, and conductivity
detector

o Autosampler
IC Conditions:
e Column: A suitable cation-exchange column (e.g., Metrosep C2-250)[14]

o Eluent: An appropriate acidic eluent (e.g., 4.0 mmol/L Tartaric acid / 0.45 mmol/L Pyridine-
2,6-dicarboxylic acid)[14]

e Flow Rate: 1.0 mL/min[14]

o Detection: Suppressed conductivity

Procedure:

» Standard and Sample Preparation:
o Prepare a stock solution of the tertiary amine standard in deionized water.
o Prepare a series of working standards by serial dilution.

o Filter the water sample through a 0.45 um filter to remove particulate matter. Dilute the
sample if necessary to bring the analyte concentration within the calibration range.

e Analysis:
1. Inject the standards and samples into the IC system.
2. Record the chromatograms and integrate the peak areas.

e Quantification:
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o Generate a calibration curve by plotting peak area versus concentration for the standards.
o Determine the concentration of the tertiary amine in the sample from the calibration curve.

Workflow Diagram:
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Caption: Workflow for lon Chromatography Analysis of Tertiary Amines.

Method Validation: Ensuring Trustworthiness and
Regulatory Compliance

A critical component of any analytical method is its validation, which provides documented
evidence that the method is suitable for its intended purpose. The principles of method
validation are outlined by regulatory bodies such as the United States Pharmacopeia (USP) in
General Chapter <1225> "Validation of Compendial Procedures".[6][14]

The key validation parameters that must be assessed include:

o Specificity: The ability to assess unequivocally the analyte in the presence of components
that may be expected to be present, such as impurities, degradation products, and matrix
components.[17]

 Linearity: The ability of the method to obtain test results that are directly proportional to the
concentration of the analyte within a given range.[17]
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e Range: The interval between the upper and lower concentrations of the analyte in the
sample for which it has been demonstrated that the analytical procedure has a suitable level
of precision, accuracy, and linearity.[17]

e Accuracy: The closeness of test results obtained by the method to the true value. This is
often assessed by recovery studies.[18]

e Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[18]

» Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but
not necessarily quantitated as an exact value.[18]

o Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.[18]

o Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters, providing an indication of its reliability during
normal usage.[18]

Each of the protocols described in this guide must be subjected to a thorough validation study
to ensure its performance characteristics meet the requirements for the intended analytical
application.[6]

Conclusion

The quantification of tertiary amines is a vital analytical task in many scientific and industrial
settings. The choice of the most appropriate analytical method requires a careful consideration
of the analyte's properties, the sample matrix, and the specific analytical requirements. This
guide has provided a comprehensive overview of the principles and detailed protocols for the
most commonly used techniques: non-aqueous potentiometric titration, UV-Vis
spectrophotometry, gas chromatography, high-performance liquid chromatography, and ion
chromatography. By understanding the causality behind the experimental choices and adhering
to rigorous method validation principles, researchers, scientists, and drug development
professionals can confidently generate accurate and reliable data for the quantification of
tertiary amines, ensuring product quality, safety, and regulatory compliance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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